5-Methylurapidil

Descripción general

Descripción

Urapidil-5-metil: es un compuesto químico con la fórmula molecular C21H31N5O3 y un peso molecular de 401.50 g/mol . Es un antagonista selectivo del receptor alfa-1A-adrenérgico y tiene actividad antihipertensiva . Este compuesto es conocido por su capacidad para discriminar entre subtipos de receptores alfa-1-adrenérgicos y se ha estudiado por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Química: Urapidil-5-metil se utiliza como herramienta de investigación para estudiar los subtipos de receptores alfa-1-adrenérgicos y su papel en diversos procesos fisiológicos .

Biología: En la investigación biológica, Urapidil-5-metil se utiliza para investigar los efectos de los antagonistas de los receptores alfa-1-adrenérgicos en las vías de señalización celular y la unión a los receptores .

Medicina: Urapidil-5-metil se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de la hipertensión y otras afecciones cardiovasculares . Ha mostrado ser prometedor para mejorar el metabolismo de la glucosa y los lípidos en pacientes hipertensos con diabetes y/o hiperlipidemia concomitantes .

Industria: En la industria farmacéutica, Urapidil-5-metil se utiliza en el desarrollo de nuevos fármacos antihipertensivos y como compuesto de referencia en los ensayos de detección de fármacos .

Mecanismo De Acción

Urapidil-5-metil ejerce sus efectos actuando como un antagonista del receptor alfa-1-adrenérgico y un agonista del receptor 5-HT1A de la serotonina . Bloquea el efecto vasoconstrictor de las catecolaminas al inhibir los receptores alfa postsinápticos y modula la actividad de los centros cerebrales que controlan el sistema circulatorio . Este doble mecanismo de acción contribuye a sus propiedades antihipertensivas y a su capacidad para mejorar el metabolismo de la glucosa y los lípidos .

Análisis Bioquímico

Biochemical Properties

5-Methylurapidil interacts with α1A-adrenoceptors and 5-HT1A serotonin receptors in the rat brain cortex . It has a KD of 0.89 nM at α1A-adrenoceptors and 0.84 nM at 5-HT1A serotonin receptors . It does not bind to purified liver cell membranes (α1B-adrenoceptors) .

Cellular Effects

This compound has been shown to have effects on intraocular pressure (IOP) and outflow facility in the monkey eye . It has been evaluated as an α-adrenergic antagonist for its effects on these parameters . The maximum reduction of IOP in glaucomatous monkey eyes was 7.5 ± 0.8 mmHg for this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic activity on the α1A-adrenoceptor . This interaction inhibits the function of the α1A-adrenoceptor, leading to its antihypertensive effects .

Temporal Effects in Laboratory Settings

The ocular hypotensive response of this compound increased over a 5-day period on a regimen of administration of the drug twice daily . This suggests that the effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely involved in adrenergic and serotonergic signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not clearly defined in the available literature. Given its solubility in 0.1 N HCl , it is likely that it can be transported and distributed in aqueous environments within the body.

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely localized to areas of the cell where these receptors are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Urapidil-5-metil implica varios pasos:

Mezcla de 1,3-dimetil-6-semicarbazida pirimidina y 3-amino-1-propanol: para preparar 6-(3-hidroxipropil amino)-1,3-dimetil uracilo.

Reacción de 6-(3-hidroxipropil amino)-1,3-dimetil uracilo con cloruro de tionilo: para preparar 6-(3-cloropropilamino)-1,3-dimetil uracilo.

Reacción de 6-(3-cloropropilamino)-1,3-dimetil uracilo con clorhidrato de 1-(2-metoxifenil) piperazina: para obtener Urapidil.

Métodos de producción industrial: La producción industrial de Urapidil-5-metil sigue rutas sintéticas similares pero se optimiza para obtener un mayor rendimiento y pureza. El proceso implica el uso de reactivos fácilmente disponibles, reacciones secundarias mínimas y pasos de purificación eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones: Urapidil-5-metil experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, la reducción puede producir alcoholes y la sustitución puede producir compuestos halogenados .

Comparación Con Compuestos Similares

Compuestos similares:

5-Acetilurapidil: Un análogo de Urapidil con alta afinidad por los receptores 5-HT1A.

5-Formilurapidil: Otro análogo de Urapidil con potentes propiedades hipotensivas.

Singularidad: Urapidil-5-metil es único debido a su alta afinidad por los receptores 5-HT1A y su capacidad para discriminar entre subtipos de receptores alfa-1-adrenérgicos . Esto lo convierte en una valiosa herramienta de investigación y un posible agente terapéutico para tratar la hipertensión y los trastornos metabólicos relacionados .

Propiedades

IUPAC Name |

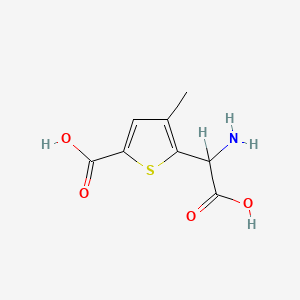

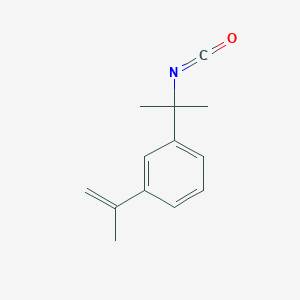

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZDNKKIUQQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956150 | |

| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-85-3 | |

| Record name | 5-Methylurapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLURAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 5-methylurapidil?

A1: this compound primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect α1A-AR signaling?

A2: As an antagonist, this compound binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]

Q3: Does this compound interact with other receptor subtypes?

A3: While primarily known for its α1A-AR antagonism, studies have shown this compound can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]

Q4: What are the functional consequences of this compound's α1-AR antagonism in vascular smooth muscle?

A4: In vascular smooth muscle, this compound's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.

Q5: How does this compound affect aqueous humor dynamics?

A5: Research indicates that this compound lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []

Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?

A6: The 5-methyl substitution on urapidil, resulting in this compound, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.

Q7: How does the affinity of this compound for different α1-AR subtypes influence its selectivity profile?

A7: this compound exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.

Q8: What is known about the pharmacokinetics of this compound?

A8: While the provided research articles focus primarily on the pharmacodynamic effects of this compound, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)